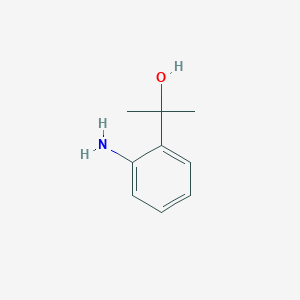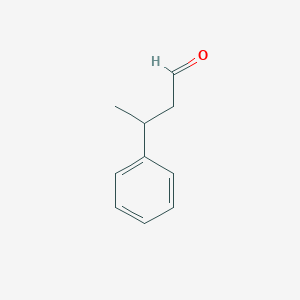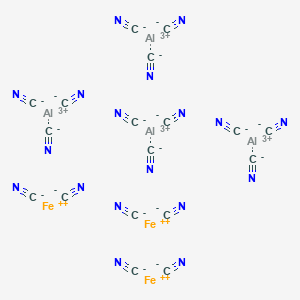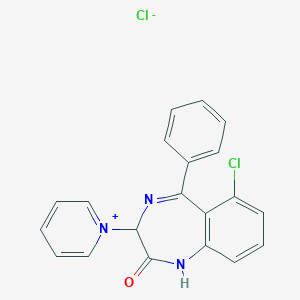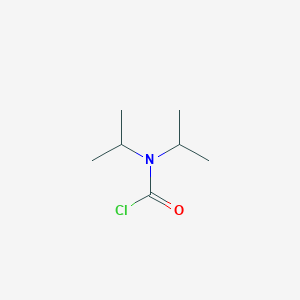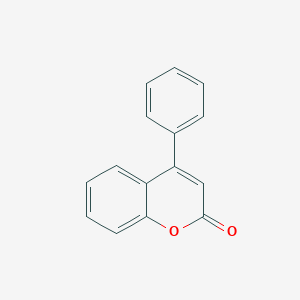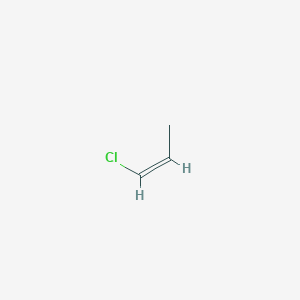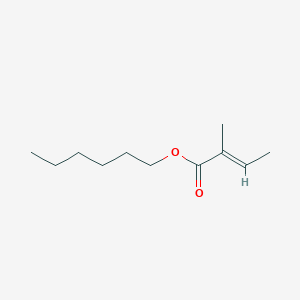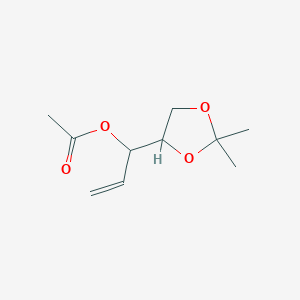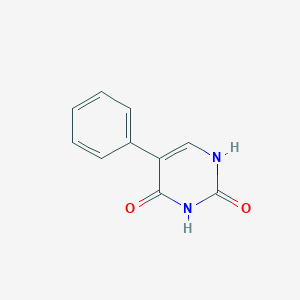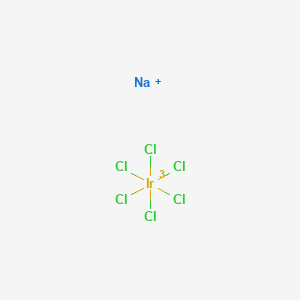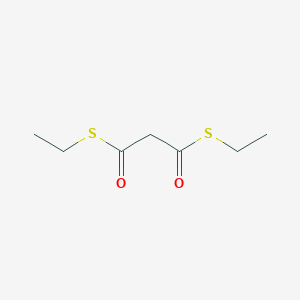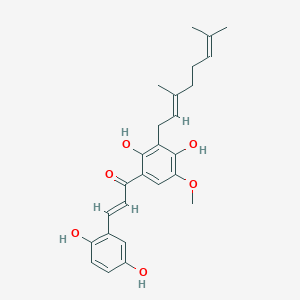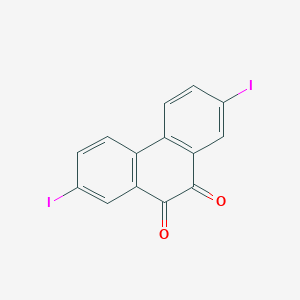
2,7-Diiodophenanthrene-9,10-dione
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Diiodophenanthrene-9,10-dione typically involves the iodination of phenanthrene-9,10-dione. One common method includes the reaction of phenanthrene-9,10-dione with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions . The reaction is usually carried out in a solvent like acetic acid or chloroform, and the product is purified through recrystallization.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 2,7-Diiodophenanthrene-9,10-dione undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups through reactions such as the Sonogashira coupling, where the compound reacts with terminal alkynes in the presence of a palladium catalyst.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the phenanthrene-9,10-dione core can be reduced or oxidized under specific conditions.
Common Reagents and Conditions:
Sonogashira Coupling: Palladium catalysts, copper iodide, and bases like triethylamine or potassium carbonate in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid in solvents like acetic acid.
Major Products:
Substitution Products: Various substituted phenanthrene derivatives depending on the reagents used.
Oxidation Products: Further oxidized phenanthrene derivatives.
Scientific Research Applications
2,7-Diiodophenanthrene-9,10-dione has several applications in scientific research:
Materials Science: It is used as a precursor for the synthesis of conjugated polymers, which have unique electronic properties suitable for applications in organic electronics and photovoltaics.
Organic Chemistry: The compound serves as a building block for the synthesis of more complex organic molecules through various coupling reactions.
Photocatalysis: It has been studied for its potential as a photocatalyst in visible-light-induced reactions, such as the oxidative coupling of 2-arylbenzoic acids.
Mechanism of Action
The mechanism of action of 2,7-Diiodophenanthrene-9,10-dione in photocatalysis involves the absorption of visible light, which excites the molecule to a higher energy state. This excited state can then participate in redox reactions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the activation of C-H and C-O bonds in the substrates, leading to the formation of coupled products .
Comparison with Similar Compounds
2,7-Dinitrophenanthrene-9,10-dione: This compound is similar in structure but contains nitro groups instead of iodine atoms.
Phenanthrene-9,10-dione: The parent compound without any substituents, used as a starting material for the synthesis of various derivatives.
Uniqueness: 2,7-Diiodophenanthrene-9,10-dione is unique due to the presence of iodine atoms, which make it highly reactive in substitution reactions. This reactivity allows for the synthesis of a wide range of substituted phenanthrene derivatives, making it a versatile compound in organic synthesis .
Properties
IUPAC Name |
2,7-diiodophenanthrene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6I2O2/c15-7-1-3-9-10-4-2-8(16)6-12(10)14(18)13(17)11(9)5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJEXTLBWOUQIBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C(=O)C3=C2C=CC(=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6I2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343666 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16218-32-9 | |
| Record name | 2,7-diiodophenanthrene-9,10-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00343666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 2,7-diiodophenanthrene-9,10-dione play in the development of new photocatalytic materials?
A1: this compound serves as a crucial building block for creating novel conjugated porous polymers (CPPs) with photocatalytic properties []. The iodine atoms provide sites for Sonogashira-Hagihara coupling reactions with alkynyl co-monomers, enabling the construction of extended conjugated frameworks. This specific diiodo compound leads to phenanthrene units within the polymer structure, contributing to the material's light absorption and electronic properties relevant for photocatalysis.
Q2: How does the synthetic strategy involving this compound influence the surface area of the resulting CPPs?
A2: The research highlights a two-step approach to maximize the BET surface area of the CPPs []. Initially, this compound is protected as a bis-dioxolane derivative before polymerization. This protected form allows for a higher degree of polymerization and avoids steric hindrance that could arise from the ketone groups. After polymerization, hydrolysis of the dioxolane groups reveals the diketone functionality and yields a material with a significantly higher surface area compared to direct polymerization of the unprotected this compound. This increased surface area is beneficial for heterogeneous catalysis, offering more active sites for interactions with reactant molecules.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


